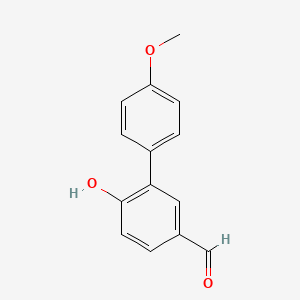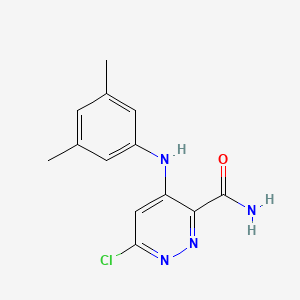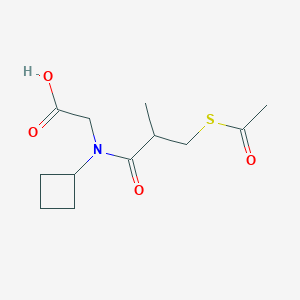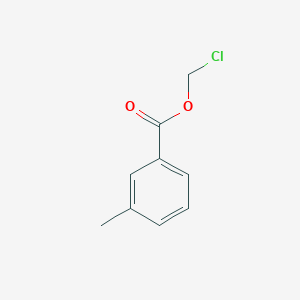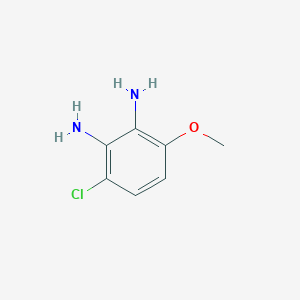
3-chloro-6-methoxybenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2O. It is a derivative of benzene, featuring both chloro and methoxy substituents along with two amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxybenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-chloro-6-methoxybenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-6-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using strong reducing agents.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-methoxybenzene-1,2-diamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-6-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-4-methoxybenzene-1,2-diamine
- 3-chloro-5-methoxybenzene-1,2-diamine
- 3-chloro-6-ethoxybenzene-1,2-diamine
Uniqueness
3-chloro-6-methoxybenzene-1,2-diamine is unique due to the specific positioning of its chloro and methoxy groups, which influence its reactivity and interaction with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
3-chloro-6-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,9-10H2,1H3 |
Clave InChI |
PIXAXMKZQVOLKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


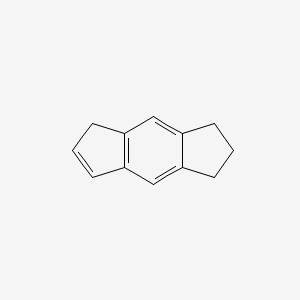
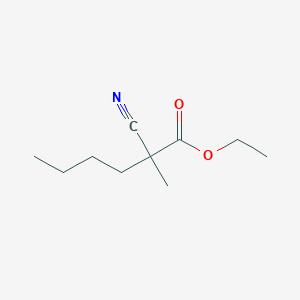
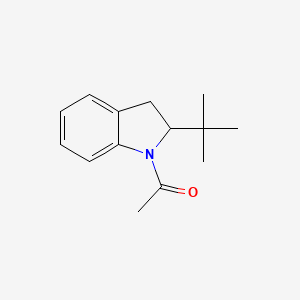
![(4-Carboxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8358233.png)
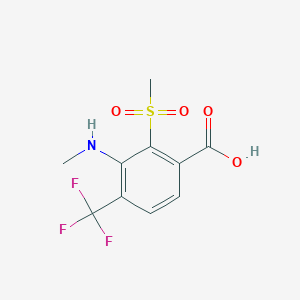
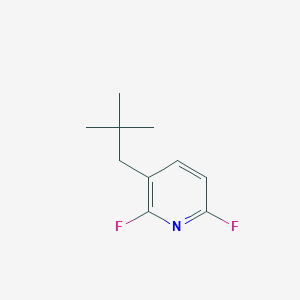
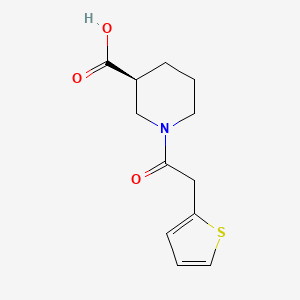
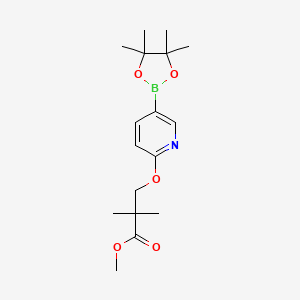
![2-[2-(4-Methoxyphenyl)Ethenyl]-8-Quinolinol](/img/structure/B8358270.png)
![8-Tert-butyl-10-ethyl-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8358273.png)
